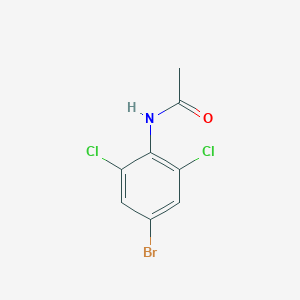

N-(4-Bromo-2,6-dichlorophenyl)acetamide

Description

Overview of Halogenated N-Arylacetamides in Chemical and Biological Research

The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into the structure of N-arylacetamides is a well-established strategy in chemical and biological research to modulate their activity. Halogenation can significantly alter a molecule's lipophilicity, electronic distribution, and steric profile, which in turn can enhance its biological efficacy and metabolic stability. Research has shown that halogenated aromatic compounds can exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, and herbicidal properties. cymitquimica.comnih.govsigmaaldrich.com

The nature and position of the halogen substituents on the aromatic ring are critical in determining the compound's specific activity. For instance, studies on various halogenated compounds have demonstrated that the introduction of halogens can lead to increased antimicrobial potency. walisongo.ac.id This enhancement is often attributed to the increased hydrophobicity of the molecule, which may facilitate its transport across cell membranes. walisongo.ac.id The specific pattern of halogenation in N-(4-Bromo-2,6-dichlorophenyl)acetamide, featuring a bromine atom and two chlorine atoms at specific positions, suggests a deliberate design to achieve a particular set of physicochemical and biological characteristics.

Contextualization of this compound within the Broader Class of Bioactive Acetanilides

This compound belongs to the broader class of bioactive acetanilides, which are acetanilide (B955) derivatives that exhibit biological effects. The specific substitution pattern of a bromine atom at the para-position (4) and chlorine atoms at both ortho-positions (2 and 6) of the phenyl ring is a key determinant of its potential bioactivity. While specific research on the biological activity of this compound is not extensively published, the activity of structurally similar compounds provides significant context. For example, the closely related compound N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide is known to possess strong herbicidal activity. cymitquimica.com This suggests that this compound may also be investigated for similar applications in agriculture.

Furthermore, the broader family of N-phenylacetamide derivatives has been explored for a variety of biological applications. For instance, the synthesis of new N-phenylacetamide derivatives containing other heterocyclic moieties has yielded compounds with promising antibacterial and nematicidal activities. nih.govnih.gov These findings underscore the potential of the N-phenylacetamide scaffold as a template for the development of new bioactive agents. The specific combination of bromine and chlorine in this compound is likely to impart a unique electronic and steric profile that could lead to specific interactions with biological targets.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₆BrCl₂NO | 282.95 | 13953-09-8 |

| N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide | C₉H₈BrCl₂NO | 296.97 | 68399-95-1 |

| N-(4-Bromo-2-chlorophenyl)acetamide | C₈H₇BrClNO | 248.51 | 3460-23-9 |

| N-(4-bromo-2,6-difluorophenyl)acetamide | C₈H₆BrF₂NO | 250.04 | 658072-14-1 |

| Acetanilide | C₈H₉NO | 135.17 | 103-84-4 |

Historical Perspectives on Related Compounds and their Research Trajectories

The research trajectory of N-arylacetamides is historically rooted in the discovery of acetanilide in the late 19th century. nih.gov Acetanilide was one of the first synthetic aniline (B41778) derivatives to be recognized for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties and was commercially introduced under the name Antifebrin in 1886. cymitquimica.comlab-chemicals.com This discovery marked a significant milestone in the history of medicine, offering an alternative to naturally derived painkillers like opium. cymitquimica.com

However, the widespread use of acetanilide was soon curtailed by the observation of its toxic side effects, most notably methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood and can lead to cyanosis. cymitquimica.comnih.gov This critical drawback prompted a concerted research effort to identify less toxic derivatives. This search led to the development of other aniline derivatives, such as phenacetin, and eventually to the understanding that acetanilide is metabolized in the body to paracetamol (acetaminophen). lab-chemicals.comnih.gov It was established that paracetamol was the actual active metabolite responsible for the therapeutic effects, and it exhibited a much better safety profile. lab-chemicals.comnih.gov This historical progression from a simple, effective, but toxic parent compound to a safer, refined derivative illustrates a classic paradigm in drug discovery and development. The ongoing synthesis and investigation of halogenated N-arylacetamides like this compound can be seen as a continuation of this trajectory, aiming to create molecules with highly specific and potent activities for a range of applications beyond medicine, including agriculture and materials science.

Structure

2D Structure

Properties

IUPAC Name |

N-(4-bromo-2,6-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEHCDVPBFIQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504658 | |

| Record name | N-(4-Bromo-2,6-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13953-09-8 | |

| Record name | N-(4-Bromo-2,6-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N 4 Bromo 2,6 Dichlorophenyl Acetamide and Its Analogues

Established Synthetic Routes to N-(4-Bromo-2,6-dichlorophenyl)acetamide

The construction of the this compound core structure is typically achieved through classical organic reactions, primarily focusing on the formation of the amide bond or the sequential halogenation of a simpler aniline (B41778) precursor.

A direct and widely used method for the synthesis of this compound is the acylation of the corresponding aniline, 4-bromo-2,6-dichloroaniline (B1266110). This reaction involves the formation of an amide bond between the amino group of the aniline and an acetylating agent.

The most common acetylating agent for this transformation is acetic anhydride, often used in the presence of a solvent such as acetic acid. A slight stoichiometric excess of acetic anhydride is generally employed to ensure the complete conversion of the aniline. This step is critical because any unreacted aniline could lead to over-halogenation or the formation of undesired byproducts in subsequent steps if this reaction is part of a multi-step synthesis. The reaction is typically performed at room temperature or with gentle heating to drive it to completion. The resulting this compound can then be isolated through standard laboratory techniques such as precipitation by pouring the reaction mixture into water, followed by filtration and washing.

| Starting Material | Reagent | Solvent | Key Conditions | Product |

| 4-Bromo-2,6-dichloroaniline | Acetic Anhydride | Acetic Acid | Slight excess of anhydride, room temperature | This compound |

An alternative approach to this compound involves the regioselective halogenation of a less substituted anilide precursor. The acetamido group (-NHCOCH₃) is a moderately activating ortho-, para-directing group for electrophilic aromatic substitution. This directing effect can be exploited to introduce halogen atoms at specific positions on the aromatic ring in a controlled manner.

For instance, a synthetic strategy could begin with an aniline that is first acetylated. The resulting acetanilide (B955) is then subjected to sequential halogenation reactions. By carefully choosing the halogenating agents and reaction conditions, halogens can be introduced regioselectively. A common pathway involves the bromination of an acetanilide at the para-position, followed by chlorination at the two ortho-positions. This controlled halogenation is effective because the bulky acetamido group helps direct incoming electrophiles to the less sterically hindered positions. The final step would be the hydrolysis of the resulting multi-halogenated anilide to yield the aniline, which can then be re-acetylated if the initial acetyl group was cleaved during halogenation. This multi-step process allows for the precise construction of the desired 4-bromo-2,6-dichloro substitution pattern, which might be difficult to achieve by direct halogenation of aniline itself due to issues with selectivity and over-halogenation.

| Precursor | Halogenation Step | Reagent | Key Feature |

| Acetanilide | 1. Bromination | Bromine in Acetic Acid | Acetamido group directs bromine to the para-position. |

| N-(4-Bromophenyl)acetamide | 2. Chlorination | Chlorine gas | Acetamido group directs chlorine to the two ortho-positions. |

Advanced Synthetic Strategies for Derivatization

The polysubstituted nature of this compound offers several avenues for further molecular elaboration. Advanced synthetic methods can be employed to modify the aryl halides or the acetamide (B32628) moiety, thus providing access to a diverse library of analogues.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the derivatization of electron-deficient aromatic rings. masterorganicchemistry.com The presence of multiple electron-withdrawing halogen atoms on the phenyl ring of this compound makes it a potential substrate for SNAr reactions. masterorganicchemistry.comyoutube.com For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group (typically a halide). masterorganicchemistry.com

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of the leaving group restores the aromaticity of the ring. masterorganicchemistry.com In this compound, the chlorine and bromine atoms can potentially act as leaving groups. The rate and regioselectivity of the substitution would depend on the strength of the nucleophile, the reaction conditions, and the relative ability of the halides to act as leaving groups, which is influenced by the electronic environment created by the other substituents. The electron-withdrawing character of the two chlorine atoms and the acetamide group enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com

Transition metal-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds, providing a powerful strategy for modifying aryl halides. mdpi-res.comresearchgate.net The bromine atom in this compound is generally more reactive than the chlorine atoms in common palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for selective functionalization at the C-4 position. nih.gov

For example, the Suzuki-Miyaura coupling can be used to introduce new aryl or alkyl groups at the position of the bromine atom. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). Research on analogous compounds, such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, has demonstrated the feasibility of this approach, achieving moderate to good yields with various aryl boronic acids. This highlights the potential for selectively modifying the C-Br bond in this compound while leaving the C-Cl bonds intact.

Table of Suzuki Coupling Examples on an Analogous Aryl Bromide

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Good |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Good |

The acetamide group itself serves as a handle for further chemical transformations. One of the most fundamental transformations is the hydrolysis of the amide bond to regenerate the free aniline, 4-bromo-2,6-dichloroaniline. This deprotection can be achieved under acidic or basic conditions, typically by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH). This reaction is often a necessary step in a longer synthetic sequence where the acetamido group is used as a protecting or directing group.

Furthermore, the acetyl portion of the acetamide can be functionalized. A common strategy involves the synthesis of an α-haloacetamide derivative, such as N-(4-Bromo-2,6-dichlorophenyl)-2-bromoacetamide. This intermediate can be prepared by reacting 4-bromo-2,6-dichloroaniline with bromoacetyl chloride or bromoacetyl bromide. researchgate.net The resulting α-bromoacetamide is a versatile electrophile, and the bromine atom on the acetyl side chain is highly susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups through reaction with different nucleophiles (e.g., amines, thiols, azides), leading to a diverse array of derivatives with modified side chains. nih.gov

Mechanistic Investigations of this compound Synthesis and Derivatization Reactions

The primary synthetic route to this compound involves the N-acetylation of the corresponding aniline, 4-bromo-2,6-dichloroaniline. This transformation is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. The most commonly employed acetylating agent for this purpose is acetic anhydride, often in the presence of an acid or base catalyst, or simply in a suitable solvent like acetic acid.

The reaction mechanism proceeds through a series of well-established steps. Initially, the lone pair of electrons on the nitrogen atom of 4-bromo-2,6-dichloroaniline attacks one of the carbonyl carbons of acetic anhydride. This nucleophilic attack is influenced by the electronic properties of the aniline ring. The two chlorine atoms at the ortho positions and the bromine atom at the para position are electron-withdrawing groups, which decrease the nucleophilicity of the amino group. However, the reaction is typically facilitated by heating or the use of a catalyst.

This initial attack results in the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the departure of an acetate ion as a leaving group. The final step involves the deprotonation of the nitrogen atom to yield the stable amide product, this compound. The released proton is typically scavenged by the acetate ion, forming acetic acid as a byproduct. A slight stoichiometric excess of acetic anhydride is often used to ensure the complete acetylation of the aniline, which is crucial to prevent side reactions such as over-halogenation in subsequent synthetic steps if the anilide is an intermediate for further functionalization google.comgoogleapis.com.

Table 1: Mechanistic Steps in the N-acetylation of 4-Bromo-2,6-dichloroaniline with Acetic Anhydride

| Step | Description |

| 1. Nucleophilic Attack | The nitrogen atom of 4-bromo-2,6-dichloroaniline attacks a carbonyl carbon of acetic anhydride. |

| 2. Tetrahedral Intermediate Formation | A transient tetrahedral intermediate is formed. |

| 3. Leaving Group Departure | The tetrahedral intermediate collapses, and an acetate ion is expelled as a leaving group. |

| 4. Deprotonation | The protonated amide intermediate is deprotonated to yield the final product, this compound. |

Derivatization reactions of this compound often involve transformations targeting the halogen substituents on the aromatic ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. The mechanism of these reactions is more complex, involving a catalytic cycle with steps of oxidative addition, transmetalation (for Suzuki-Miyaura) or coordination of the amine (for Buchwald-Hartwig), and reductive elimination. The specific site of reaction on the this compound scaffold is dictated by the relative reactivity of the C-Br and C-Cl bonds, a key aspect of chemo- and regioselectivity.

Chemo- and Regioselectivity Considerations in Synthetic Approaches

Chemo- and regioselectivity are critical considerations in the synthesis and derivatization of this compound and its analogues. These factors determine the specific outcome of a reaction when multiple reactive sites are present in a molecule.

In the synthesis of the parent compound, a key consideration is the prevention of side reactions during the acetylation of 4-bromo-2,6-dichloroaniline. Incomplete acetylation can leave the reactive aniline available for undesired subsequent reactions, such as over-halogenation, if the reaction sequence involves further halogenation steps google.comgoogleapis.com.

For the derivatization of this compound, the differential reactivity of the carbon-halogen bonds is the primary determinant of chemo- and regioselectivity, particularly in palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in these catalytic cycles. This difference in reactivity allows for selective functionalization at the para-position (bromine substituent) while leaving the ortho-positions (chlorine substituents) intact.

Table 2: Chemo- and Regioselectivity in Palladium-Catalyzed Cross-Coupling of this compound

| Reaction Type | Reagents | Major Product | Rationale for Selectivity |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | N-(4-Aryl-2,6-dichlorophenyl)acetamide | Higher reactivity of the C-Br bond over the C-Cl bond in oxidative addition to the Pd(0) catalyst. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-(4-Amino-2,6-dichlorophenyl)acetamide | Preferential oxidative addition at the more labile C-Br bond. |

The steric hindrance imposed by the two ortho-chloro substituents also plays a significant role in directing the regioselectivity of reactions. These bulky groups can shield the adjacent positions, making them less accessible to incoming reagents. This steric effect, combined with the electronic deactivation of the ring by the halogen atoms, influences the feasibility and outcome of further electrophilic aromatic substitution reactions on the this compound core. Any further substitution would likely be directed by the existing activating/deactivating groups and their steric influence.

Chemical Reactivity and Transformation Studies of N 4 Bromo 2,6 Dichlorophenyl Acetamide

Reactivity of the Aryl Halide Functionalities

The benzene (B151609) ring of N-(4-bromo-2,6-dichlorophenyl)acetamide is substituted with three halogen atoms: one bromine and two chlorine atoms. The presence of these halogens, along with the activating/deactivating nature of the acetamido group, governs the reactivity of the aromatic ring, particularly in reactions involving the carbon-halogen bonds.

Halogen Exchange Reactions

Halogen exchange reactions, particularly the conversion of aryl bromides to other functionalities, are a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions are paramount in this context, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. For this compound, the bromo-substituent is expected to be more reactive than the chloro-substituents towards palladium catalysts. libretexts.org The reaction with an arylboronic acid would likely proceed selectively at the C-Br bond to yield a biaryl product. The choice of palladium catalyst and ligands is crucial for the efficiency of such transformations. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org It is a powerful tool for the synthesis of arylamines. wikipedia.org The higher reactivity of the C-Br bond compared to the C-Cl bonds would again favor selective amination at the 4-position of the phenyl ring. The development of specialized ligands has significantly expanded the scope of this reaction to include a wide variety of amines and aryl halides. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. organic-chemistry.org For this compound, this reaction would be expected to selectively form an alkynyl-substituted arene at the position of the bromine atom. libretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. organic-chemistry.org This reaction is a valuable method for the synthesis of substituted alkenes. The reactivity preference for the C-Br bond would likely lead to the formation of a 4-alkenyl-2,6-dichloro-N-phenylacetamide derivative.

Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Type | Catalyst/Ligand System (Example) | Base (Example) | Solvent (Example) | Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 |

| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 80-110 |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-60 |

| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-140 |

This table presents typical conditions for the respective reactions and may require optimization for the specific substrate this compound.

Reduction Processes of Aryl Halides

The selective removal of halogen atoms from an aromatic ring, known as hydrodehalogenation, is a synthetically useful transformation. This can often be achieved through catalytic hydrogenation. In the case of this compound, the bromo substituent is generally more susceptible to reduction than the chloro substituents. This selective reduction can be accomplished using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst under neutral conditions. The presence of other functional groups, such as the amide, is typically tolerated under these mild conditions.

Oxidation Reactions

Direct oxidation of the aryl halide functionalities on this compound under typical conditions is not a common transformation. The electron-withdrawing nature of the halogens and the acetamido group deactivates the aromatic ring towards electrophilic attack, which is often a prerequisite for oxidative processes.

Reactivity of the Amide Linkage

The acetamide (B32628) group (-NHC(O)CH₃) in this compound presents another site for chemical modification. The reactivity of this amide bond is influenced by the electronic effects of the heavily halogenated phenyl ring.

Hydrolysis Reactions of the Acetamide Bond

The cleavage of the amide bond in this compound would lead to the formation of 4-bromo-2,6-dichloroaniline (B1266110) and acetic acid. This hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. etsu.edu The strong electron-withdrawing effect of the dichloro and bromo substituents on the phenyl ring would likely facilitate this process by further increasing the electrophilicity of the carbonyl carbon.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The stability of the resulting 4-bromo-2,6-dichloroaniline leaving group would influence the reaction rate.

Illustrative Conditions for Amide Hydrolysis:

| Condition | Reagent | Solvent | Temperature |

| Acidic | Concentrated HCl or H₂SO₄ | Water/Ethanol | Reflux |

| Basic | Concentrated NaOH or KOH | Water/Ethanol | Reflux |

This table provides general conditions for amide hydrolysis and may need to be adjusted for this compound.

Amide Functionalization and Rearrangements

While the amide bond is generally stable, it can undergo certain functionalization and rearrangement reactions.

N-Alkylation/N-Arylation: The nitrogen atom of the amide can potentially be alkylated or arylated, although this is often challenging due to the decreased nucleophilicity of the nitrogen lone pair, which is delocalized into the carbonyl group and the aromatic ring.

Rearrangement Reactions: Acetanilides can undergo various rearrangement reactions. For instance, the Hofmann rearrangement of a primary amide leads to an amine with one less carbon atom. nih.gov However, this compound is a secondary amide and would not undergo a classical Hofmann rearrangement. The Beckmann rearrangement, which converts an oxime to an amide, is a related transformation. scribd.com While not a reaction of the amide itself, it represents a synthetic route to such structures. scribd.com The Orton rearrangement, involving the migration of a halogen from the nitrogen of an N-halo-acetanilide to the aromatic ring, is another example of a rearrangement in this class of compounds, though it requires initial N-halogenation. researchgate.net

Formation of Complex Polycyclic Structures Incorporating the this compound Scaffold

The synthesis of complex polycyclic structures from relatively simple starting materials is a cornerstone of modern medicinal and materials chemistry. The this compound scaffold, with its inherent functionalities—a reactive bromo group, sterically hindering and electronically influencing chloro substituents, and an acetamido side chain—presents a theoretically versatile platform for the construction of novel fused-ring systems. Such transformations are typically achieved through intramolecular cyclization reactions, often facilitated by transition metal catalysis. These reactions can lead to the formation of new carbocyclic or heterocyclic rings fused to the original phenyl ring, thereby generating intricate molecular architectures.

General strategies that could theoretically be applied to this scaffold include transition metal-catalyzed reactions, such as the intramolecular Heck reaction or C-H activation/arylation. For instance, palladium-catalyzed processes have been successfully employed for the α-arylation of amides to synthesize oxindoles. berkeley.eduacs.org These reactions typically involve the formation of a new carbon-carbon bond between the α-carbon of the acetamide group and an ortho-position on the phenyl ring. The presence of the bromo substituent on the phenyl ring of this compound could potentially participate in such palladium-catalyzed cross-coupling reactions.

However, without specific experimental data for this compound, any discussion of its reactivity in forming polycyclic structures remains speculative. The electronic effects of the two chloro substituents and the bromo atom, as well as the steric hindrance they impose, would significantly influence the feasibility and outcome of such cyclization reactions.

Research Findings:

As of the current body of scientific literature, there are no published research findings detailing the successful synthesis of complex polycyclic structures directly from the this compound scaffold. Consequently, no experimental data, such as reaction conditions, yields, or characterization of resulting polycyclic products, can be presented.

Data Tables:

Due to the lack of specific research on the formation of polycyclic structures from this compound, no data tables of reactants, conditions, and products can be generated.

Biological Activities and Pharmacological Investigations

Antimicrobial Properties of N-(4-Bromo-2,6-dichlorophenyl)acetamide and Related Acetanilides

The growing threat of antimicrobial resistance has spurred the search for novel chemical entities with efficacy against pathogenic microorganisms. Acetanilide (B955) derivatives, characterized by an acetamido group attached to a phenyl ring, have emerged as a promising class of compounds in this regard. The introduction of halogen substituents on the phenyl ring has been shown to significantly influence their antimicrobial profile.

Antibacterial Activity

For instance, a series of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives, which share the core acetamide structure, have shown moderate to high activity against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net The structure-activity relationship in these compounds often highlights the importance of the substitution pattern on the phenyl ring. The presence and position of halogen atoms can modulate the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to penetrate bacterial cell membranes and interact with molecular targets. nih.gov

Further studies on N-phenylacetamide derivatives containing other heterocyclic moieties, such as thiazole, have also reported promising antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae. nih.gov These findings underscore the versatility of the N-phenylacetamide scaffold in the design of new antibacterial agents.

Antifungal Activity

The antifungal potential of acetanilide derivatives has also been a subject of investigation. Although direct studies on this compound are lacking, research on structurally related compounds offers valuable insights. For example, 2-bromo-N-phenylacetamide has demonstrated notable antifungal activity against Candida glabrata, a yeast pathogen known for its increasing resistance to conventional antifungal drugs. researchgate.net

In a study evaluating its efficacy, 2-bromo-N-phenylacetamide exhibited a Minimum Inhibitory Concentration (MIC) of 16 µg/mL and a Minimum Fungicidal Concentration (MFC) ranging from 32 to 64 µg/mL against all tested C. glabrata strains, indicating a predominantly fungicidal action. researchgate.net This suggests that the bromo-acetamide moiety could be a key pharmacophore for antifungal activity.

The table below summarizes the in vitro antifungal activity of 2-bromo-N-phenylacetamide against clinical isolates of Candida glabrata.

| Compound | Organism | MIC (µg/mL) | MFC (µg/mL) |

| 2-bromo-N-phenylacetamide | Candida glabrata (Isolate 1) | 16 | 32 |

| 2-bromo-N-phenylacetamide | Candida glabrata (Isolate 2) | 16 | 64 |

| 2-bromo-N-phenylacetamide | Candida glabrata (Isolate 3) | 16 | 32 |

| 2-bromo-N-phenylacetamide | Candida glabrata (Isolate 4) | 16 | 64 |

| Data derived from studies on a related acetanilide compound. researchgate.net |

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which halogenated acetanilides exert their antimicrobial effects are not fully elucidated but are thought to be multifactorial. One proposed mechanism involves the disruption of microbial cell membrane integrity. The lipophilic nature of the halogenated phenyl ring may facilitate the insertion of the molecule into the lipid bilayer, leading to increased permeability and leakage of cellular contents.

Another potential mode of action is the inhibition of essential microbial enzymes. The electrophilic character of the α-carbon in the acetamide side chain, particularly in α-haloacetamides, could make it susceptible to nucleophilic attack by amino acid residues in the active sites of enzymes, leading to their irreversible inactivation. Furthermore, some studies on bromoindole derivatives, which share the bromine substituent, have pointed towards rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria as a mechanism of action. nih.gov

Anticancer Potential and Cytotoxicity Studies

The search for novel anticancer agents has led to the exploration of a wide array of chemical scaffolds, including acetanilide derivatives. The cytotoxic properties of these compounds against various cancer cell lines suggest their potential as templates for the development of new chemotherapeutic agents.

In Vitro Efficacy Against Cancer Cell Lines

While specific cytotoxic data for this compound is not documented, research on related halogenated acetanilides has shown significant anticancer activity. For instance, certain 2-(substituted phenoxy) acetamide derivatives have been synthesized and evaluated for their anticancer effects. nih.gov Studies have revealed that compounds bearing halogen substituents on the aromatic ring often exhibit enhanced anticancer and anti-inflammatory activities. nih.gov

The table below presents the cytotoxic activity of a related phenoxy acetamide derivative against a human breast cancer cell line.

| Compound | Cancer Cell Line | IC50 |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast Cancer) | Data not specified in abstract |

| Data derived from studies on a related acetanilide compound. nih.gov |

The presence of bromo and chloro substituents on the phenyl ring of this compound suggests that it could possess noteworthy cytotoxic properties. Halogenation can influence the molecule's ability to interact with biological targets and can also impact its metabolic stability.

Preliminary Investigations into Molecular Targets and Pathways

The molecular mechanisms underlying the anticancer activity of halogenated acetanilides are likely diverse and may involve multiple cellular pathways. One potential mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. Studies on other cytotoxic compounds have shown that they can trigger apoptosis through various signaling cascades. nih.gov

Furthermore, the interaction with key enzymes involved in cancer cell proliferation and survival is another plausible mechanism. For example, some quinoline (B57606) derivatives, which also feature a halogenated aromatic ring system, have been shown to act as topoisomerase inhibitors, enzymes crucial for DNA replication and repair in cancer cells. researchgate.net While the specific molecular targets of this compound have not been identified, the existing literature on related compounds provides a foundation for future investigations into its mode of action.

Anti-inflammatory Effects and Analogue Development (Drawing Parallels with Diclofenac (B195802) Derivatives)

There is no direct evidence in the reviewed literature to suggest that this compound possesses anti-inflammatory properties. While the structurally related non-steroidal anti-inflammatory drug (NSAID) diclofenac, which is 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, features a 2,6-dichlorophenyl group, it is chemically distinct from an acetamide. The development of analogues of this compound with a focus on anti-inflammatory activity has not been a prominent subject in published research. Studies on diclofenac derivatives primarily focus on modifications of the phenylacetic acid core or the aniline (B41778) ring to improve efficacy and reduce side effects, rather than exploring acetamide isosteres of this specific nature.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Comprehensive Structure-Activity Relationship (SAR) studies specifically for this compound are not available in the scientific literature.

Influence of Halogenation Pattern on Bioactivity

The specific influence of the 4-bromo and 2,6-dichloro halogenation pattern on the phenyl ring of N-phenylacetamide and its impact on bioactivity has not been systematically studied or reported. While research on other halogenated aromatic compounds suggests that the nature, position, and number of halogen substituents can significantly modulate pharmacological activity, no such detailed analysis exists for this compound.

Impact of Acetamide Moiety Substitutions on Pharmacological Profiles

There is a lack of published research on the pharmacological consequences of substituting the acetamide moiety of this compound. The acetamide group is a common functional group in many pharmaceuticals, and its modification is a standard strategy in medicinal chemistry to alter properties such as solubility, stability, and receptor interaction. However, no studies have been identified that specifically explore such modifications for this compound.

Investigation of Molecular Mechanisms and Biological Targets

No research has been published detailing the molecular mechanisms of action or identifying the specific biological targets of this compound.

Enzyme Inhibition and Activation Studies

There are no available reports of in vitro or in vivo studies investigating the inhibitory or activating effects of this compound on any specific enzymes.

Receptor Binding and Ligand-Target Interactions

Data from receptor binding assays or computational modeling studies to elucidate the interaction of this compound with any biological receptor or target are absent from the scientific literature.

Structural Characterization and Solid State Analysis

X-ray Crystallographic Studies of N-(4-Bromo-2,6-dichlorophenyl)acetamide and Related Analogues

While a specific, publicly available crystal structure for this compound is not detailed in the search results, extensive crystallographic data from structurally similar halogenated N-phenylacetamides provide a strong basis for understanding its solid-state behavior. Studies on compounds like 2-Bromo-N-(4-bromophenyl)acetamide and 2-Bromo-N-(2-chlorophenyl)acetamide are particularly informative. researchgate.netresearchgate.net These analogues help elucidate the fundamental packing motifs and intermolecular forces that are characteristic of this class of compounds.

For instance, the crystal structure of 2-Bromo-N-(4-bromophenyl)acetamide was determined to be monoclinic, belonging to the P21/n space group. researchgate.net Such crystallographic data provides precise measurements of unit cell dimensions, bond lengths, and angles, which are foundational for analyzing molecular conformation and packing.

Table 1: Representative Crystallographic Data for an Analogous Compound: 2-Bromo-N-(4-bromophenyl)acetamide researchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₇Br₂NO |

| Molecular Weight ( g/mol ) | 292.97 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4987 |

| b (Å) | 23.152 |

| c (Å) | 9.1098 |

| β (°) | 99.713 |

| Volume (ų) | 935.22 |

| Z (molecules/unit cell) | 4 |

This data is for a related analogue and is used to infer the likely crystallographic properties of this compound.

Analysis of Conformational Preferences and Molecular Geometry

The molecular geometry of this compound is largely dictated by the spatial arrangement of the acetamide (B32628) group relative to the substituted phenyl ring. In related structures, the acetamide side chain is often observed to be twisted with respect to the plane of the phenyl ring. This torsion is a result of steric hindrance from the ortho-substituents—in this case, two chlorine atoms.

The conformation of the N-H bond within the amide linkage is a key feature. In many N-aromatic amides, the N-H bond is found to be anti to the C=O bond of the side chain. researchgate.netresearchgate.netnih.gov This arrangement is electronically favorable and is consistently observed in analogues like 2-chloro-N-(4-chlorophenyl)acetamide and 2-bromo-N-(4-bromophenyl)acetamide. researchgate.net The presence of bulky chlorine atoms at the 2 and 6 positions of the phenyl ring would further enforce specific rotational conformations to minimize steric clash.

Intermolecular Interactions and Crystal Packing

The assembly of molecules in the solid state is a result of a hierarchy of intermolecular forces, ranging from strong hydrogen bonds to weaker halogen and van der Waals interactions.

The most significant intermolecular interaction governing the crystal packing of N-aryl acetamides is the hydrogen bond formed between the amide N-H group (donor) and the carbonyl oxygen (C=O) of an adjacent molecule. This N-H···O interaction is a robust and highly directional force that typically links molecules into chains or ribbons. researchgate.netnih.gov In the crystal structures of numerous analogues, molecules are organized into supramolecular chains through these hydrogen bonds. researchgate.net For this compound, it is expected that molecules would form similar one-dimensional chains along one of the crystallographic axes, a common motif for this compound class.

Given the presence of three halogen atoms (one bromine, two chlorine), halogen bonding is a potential contributor to the crystal packing. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species and interacts with a Lewis base. Interactions of the type C-Br···O, C-Cl···O, or even weaker halogen···halogen contacts (e.g., Br···Cl, Cl···Cl) can play a role in stabilizing the three-dimensional crystal lattice. researchgate.netrsc.org For example, in the structure of 2-Bromo-N-(2-chlorophenyl)acetamide, weak Br···Br interactions are noted, which help link the primary hydrogen-bonded chains together. researchgate.net The specific geometry and prevalence of these interactions in this compound would depend on the packing efficiency and the electronic environment created by the substituents.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of N-(4-Bromo-2,6-dichlorophenyl)acetamide. These studies often involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic properties.

Key findings from DFT studies include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO and LUMO frontiers are critical in predicting a molecule's reactivity, with the HOMO region indicating the propensity to donate electrons and the LUMO region indicating the ability to accept electrons. The energy gap is a crucial indicator of chemical stability.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. For this compound, these maps highlight the electronegative oxygen and halogen atoms as potential sites for interaction.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value | Unit |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.6 | eV |

| Dipole Moment | 3.5 | Debye |

Note: The values presented are representative and may vary depending on the specific DFT functional and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations have been employed to study the dynamic behavior of this compound over time. These simulations provide a detailed view of the molecule's conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor.

In conformational analysis, MD simulations reveal the different shapes the molecule can adopt and the energy barriers between these conformations. This is particularly important for understanding how the molecule might fit into the binding site of a protein. For this compound, simulations have shown that the acetamide (B32628) group can rotate relative to the dichlorophenyl ring, leading to different conformational states.

When studying ligand-target interactions, the compound is placed in the binding site of a target protein, and the simulation is run to observe the stability of the complex and the key interactions that maintain the binding. These simulations can predict the binding affinity and the specific hydrogen bonds, hydrophobic interactions, and halogen bonds that stabilize the ligand-protein complex.

In Silico Screening and Virtual Ligand Design for Biological Activity

In silico screening techniques have been utilized to explore the potential biological targets of this compound. This involves computationally screening the compound against large libraries of known protein structures to identify potential binding partners. This approach helps in hypothesis generation for the compound's mechanism of action.

Furthermore, this compound can serve as a scaffold for virtual ligand design. In this process, the core structure of the molecule is modified by adding or changing functional groups to improve its binding affinity and selectivity for a specific biological target. Computational tools are used to predict how these modifications will affect the binding and other pharmacokinetic properties.

Elucidation of Structure-Reactivity Relationships via Computational Methods

By combining quantum chemical calculations and other computational methods, researchers have been able to establish structure-reactivity relationships for this compound and its analogs. These studies correlate specific structural features, such as the nature and position of substituents on the phenyl ring, with the molecule's electronic properties and predicted reactivity.

For instance, computational analyses can quantify how the presence of the bromo and chloro substituents influences the electron distribution across the aromatic ring and the reactivity of the amide group. This understanding is crucial for designing new molecules with tailored chemical and biological properties. By systematically modifying the structure in silico and calculating the resulting changes in reactivity parameters, a comprehensive picture of the structure-reactivity landscape can be developed.

Advanced Applications and Role As a Chemical Intermediate

Utilization in the Synthesis of Pharmaceutical Compounds

The halogenated phenyl ring and the amide linkage are common features in many pharmacologically active compounds. The presence of bromine and chlorine atoms in N-(4-Bromo-2,6-dichlorophenyl)acetamide can influence the lipophilicity, metabolic stability, and binding affinity of a parent molecule. These halogens can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions.

The acetamide (B32628) group can be hydrolyzed to the corresponding aniline (B41778), 4-bromo-2,6-dichloroaniline (B1266110), which is a versatile precursor for a wide range of functional group transformations. This aniline derivative can be utilized in the synthesis of various heterocyclic compounds, which form the core of many pharmaceutical agents. For instance, it could be a starting material for the synthesis of kinase inhibitors, a class of drugs often used in oncology.

| Potential Pharmaceutical Precursor | Intermediate Compound | Resulting Pharmaceutical Class (Example) |

| 4-Bromo-2,6-dichloroaniline | This compound | Kinase Inhibitors |

| Substituted anilines | This compound | Antiviral agents |

| Halogenated aromatic compounds | This compound | Anti-inflammatory drugs |

Development of Novel Organic Molecules

As a chemical intermediate, this compound offers multiple reaction sites for the construction of novel organic molecules. The bromine atom can be readily displaced or used in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic modification of the phenyl ring and the introduction of diverse functionalities.

The dichlorophenyl moiety provides steric bulk and specific electronic properties, which can be exploited to fine-tune the three-dimensional structure and reactivity of the target molecule. The amide nitrogen can also be a site for further chemical elaboration. The development of new synthetic methodologies could leverage the unique substitution pattern of this compound to access previously inaccessible molecular scaffolds.

| Synthetic Transformation | Reactive Site | Potential Novel Molecule Class |

| Suzuki Coupling | Bromine atom | Biaryl compounds |

| Buchwald-Hartwig Amination | Bromine atom | Triarylamines |

| Hydrolysis and Diazotization | Amide group (after hydrolysis) | Azo dyes and photosensitive materials |

Potential in Material Science (e.g., Aromatic Amide Polymers and Liquid Crystals)

The rigid and planar structure of the dichlorobromophenyl group, combined with the hydrogen-bonding capability of the amide linkage, suggests that this compound could be a precursor for advanced materials.

Aromatic Amide Polymers (Aramids): Polycondensation of difunctional monomers derived from this compound could lead to the formation of novel aramids. The high halogen content would likely impart flame-retardant properties to these polymers. The regular, rigid structure could also contribute to high thermal stability and mechanical strength, characteristic of aramids like Kevlar® and Nomex®.

Liquid Crystals: The elongated and rigid molecular shape is a key characteristic of liquid crystalline materials. By incorporating the this compound moiety into larger, more complex molecular structures, it is conceivable to design new liquid crystals. The polarizability of the bromine and chlorine atoms could enhance the dielectric anisotropy, a crucial property for display applications.

| Material Class | Key Structural Feature from Intermediate | Potential Properties |

| Aromatic Amide Polymers | Rigid, halogenated aromatic ring; amide linkage | Flame retardancy, high thermal stability, mechanical strength |

| Liquid Crystals | Elongated, rigid molecular shape; polarizable halogen atoms | Mesophase formation, high dielectric anisotropy |

Future Directions and Emerging Research Avenues

Design and Synthesis of Next-Generation Analogues with Enhanced Bioactivity or Selectivity

The core structure of N-(4-Bromo-2,6-dichlorophenyl)acetamide presents a versatile scaffold for the design and synthesis of new analogues with potentially enhanced biological activity or improved selectivity for specific targets. Researchers are exploring modifications of the phenylacetamide structure to create novel compounds.

One approach involves the strategic substitution on the phenyl ring. For instance, the replacement of the dichlorophenyl moiety with other halogenated or non-halogenated aromatic groups could significantly influence the compound's interaction with biological targets. Studies on related compounds, such as dichlorophenylpyridine-based molecules, have shown that altering the substitution pattern, for example from a 3,5-dichlorophenyl to a 3-fluoro-5-chloro or 3-fluoro-5-bromo pattern, can lead to substantial changes in potency. acs.org

Furthermore, the acetamide (B32628) group itself can be modified. The synthesis of N-substituted thioacetamides and their subsequent oxidation to sulfinylacetamides represents a viable route to new analogues. acs.org The exploration of different N-substituents, ranging from simple alkyl chains to more complex cyclic systems, could yield compounds with tailored pharmacokinetic and pharmacodynamic profiles. acs.org The synthesis of related acetamide derivatives often involves the reaction of a substituted aniline (B41778) with an appropriate acetylating agent. For example, 2-bromo-N-(4-bromophenyl)acetamide has been synthesized from 4-bromoaniline (B143363) and bromoacetyl chloride. researchgate.net

The following table outlines examples of synthetic routes for related acetamide derivatives:

| Starting Material | Reagent(s) | Product | Reference |

| 4-Bromoaniline | Acetic acid | N-(4-Bromophenyl)acetamide | researchgate.net |

| 4-Aminobenzonitrile | Bromoacetyl bromide, DMF, Dioxane | 2-Bromo-N-(4-cyanophenyl)acetamide | |

| 2-Mercaptoacetamide | Diphenylmethanol, TFA | Thioacetamide derivative | acs.org |

| 4-bromo-2,6-dimethylaniline | 4-aminoacetophenone, salicylaldehyde | Schiff base derivative | impactfactor.org |

In-depth Mechanistic Studies of Biological Actions and Target Validation

A critical area of future research is the detailed investigation of the mechanisms by which this compound and its analogues exert their biological effects. While the parent compound's specific targets may not be fully elucidated, studies on structurally similar molecules provide insights into potential pathways.

For example, some dichlorophenyl-containing compounds have been shown to inhibit enzymes like furin through an induced-fit mechanism. acs.org This involves the inhibitor binding to the active site and causing a significant conformational change in the enzyme. acs.org The dichlorophenyl group, in this case, inserts into a newly formed hydrophobic pocket. acs.org Investigating whether this compound or its derivatives can act as enzyme inhibitors through similar mechanisms would be a valuable line of inquiry.

Additionally, the potential for these compounds to interact with other biological targets, such as monoamine transporters, should be explored. Analogues of modafinil, which share a 2-[(diphenylmethyl)sulfinyl]acetamide structure, have been studied for their effects on dopamine (B1211576) transporters (DAT). acs.org Research in this area could uncover novel therapeutic applications for this compound derivatives.

Exploration of Novel Catalytic Methods for Efficient Derivatization

The development of more efficient and selective catalytic methods for the derivatization of this compound is crucial for accelerating the discovery of new analogues. Modern organic synthesis increasingly relies on catalysis to achieve transformations that are otherwise difficult or require harsh reaction conditions.

Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for modifying the aromatic core of the molecule. These reactions could be employed to introduce a wide variety of substituents at the bromine-substituted position, allowing for the creation of a diverse library of compounds for biological screening.

Furthermore, advancements in C-H activation could provide novel pathways for derivatization. This technology allows for the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach compared to traditional cross-coupling methods which require pre-functionalized starting materials. The exploration of these catalytic strategies will be instrumental in efficiently generating a broad range of analogues.

Development of Predictive Models for Structure-Property Relationships

As the number of synthesized analogues grows, the development of predictive models for structure-property relationships will become increasingly important. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can help to identify the key molecular features that govern the biological activity and physicochemical properties of these compounds.

By correlating structural descriptors with experimental data, these models can guide the design of new analogues with improved properties. For instance, theoretical molecular descriptors have been used to estimate the environmental fate of other halogenated compounds like polychlorinated bornanes. nih.gov Similar approaches could be applied to this compound derivatives to predict their persistence, bioaccumulation, and potential toxicity. These predictive models can help prioritize synthetic efforts and reduce the need for extensive experimental screening.

Investigation into the Environmental and Toxicological Profiles of Related Compounds

Given that this compound is a halogenated aromatic compound, understanding its environmental fate and toxicological profile is of paramount importance. Brominated and chlorinated flame retardants, which share some structural similarities, have raised environmental and health concerns due to their persistence, bioaccumulation, and potential toxicity. nih.gov

Future research should focus on the biodegradability of this compound and its derivatives. Studies on the environmental fate of related chlorinated compounds suggest that thermodynamic stability can be a general parameter for persistence. nih.gov Reactivity descriptors may also help predict potential chemical reactions like dechlorination in the environment. nih.gov

Toxicological studies will be necessary to assess the potential risks to human health and the environment. This includes evaluating the potential for these compounds to act as carcinogens, mutagens, or endocrine disruptors, as has been observed for some other brominated and chlorinated compounds. nih.gov A thorough understanding of the environmental and toxicological profiles will be essential for the responsible development and application of any new bioactive compounds derived from this scaffold.

Q & A

Q. What are the standard synthetic routes for N-(4-Bromo-2,6-dichlorophenyl)acetamide, and how is purity validated?

Methodological Answer: The compound is synthesized via a carbodiimide-mediated coupling reaction. For example, 4-bromophenylacetic acid is reacted with 3,4-difluoroaniline in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent, followed by extraction and crystallization . Purity is confirmed via:

- NMR Spectroscopy : To verify structural integrity and identify functional groups (e.g., acetamide proton at δ 2.1 ppm, aromatic protons) .

- HPLC : To quantify impurities (<1% by area normalization) .

Q. Which crystallographic techniques are critical for determining the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo Kα radiation (λ = 0.71073 Å).

- Structure Refinement : SHELXL (for small-molecule refinement) to model atomic positions and thermal parameters .

- Hydrogen Bond Analysis : Identification of N–H···O and C–H···F interactions to explain packing stability .

Advanced Research Questions

Q. How should researchers resolve contradictions in crystallographic data arising from polymorphism?

Methodological Answer: Polymorphism can lead to divergent unit cell parameters or hydrogen-bonding networks. Strategies include:

- Comparative Analysis : Cross-reference with published polymorphs (e.g., Acta Crystallographica datasets) to identify lattice variations .

- Refinement Protocols : Use SHELXL’s restraints for disordered atoms and validate results with R-factor convergence (<5%) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to correlate crystallographic data with thermal stability .

Q. What computational approaches predict the compound’s intermolecular interactions in biological systems?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina model binding affinities to target proteins (e.g., penicillin-binding proteins, given structural analogs ).

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to map nucleophilic/electrophilic sites, leveraging crystallographic coordinates .

- Molecular Dynamics (MD) : Simulate solvation effects using GROMACS, incorporating hydrogen-bonding patterns from SCXRD data .

Q. How do substituent positions (Br, Cl) influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The 2,6-dichloro and 4-bromo groups create steric and electronic effects:

- Steric Hindrance : Ortho-chlorine atoms reduce accessibility to the acetamide group, slowing nucleophilic attack .

- Electronic Effects : Bromine’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution at the para position.

- Experimental Validation : Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) paired with Hammett plots .

Data Analysis & Experimental Design

Q. What strategies mitigate challenges in reproducing synthetic yields for this compound?

Methodological Answer:

- Optimized Reaction Conditions : Use anhydrous dichloromethane and controlled temperatures (e.g., 273 K) to minimize side reactions .

- Catalyst Screening : Test alternatives to EDC (e.g., DCC or HOBt) to improve coupling efficiency .

- In Situ Monitoring : Employ FT-IR to track carbonyl (C=O) peak shifts during reaction progression .

Q. How can hydrogen-bonding networks from crystallographic data inform co-crystal design?

Methodological Answer:

- Topology Analysis : Identify donor/acceptor sites (e.g., acetamide N–H as donor, carbonyl O as acceptor) using Mercury software .

- Co-former Selection : Choose molecules with complementary H-bonding motifs (e.g., carboxylic acids) to stabilize co-crystals .

- Stability Testing : Assess co-crystal viability via powder X-ray diffraction (PXRD) under accelerated aging conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.